molecular formula C17H16ClN3O2S2 B2483524 N-(3-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252906-56-1

N-(3-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2483524
CAS No.: 1252906-56-1
M. Wt: 393.9
InChI Key: NOFATPMQCPRXGC-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative featuring a 3-chlorophenyl acetamide moiety linked via a sulfanyl group to a 4-oxo-3-propyl-thieno[3,2-d]pyrimidine scaffold. Its synthesis typically involves coupling reactions between thienopyrimidine precursors and chlorophenyl acetamide derivatives under reflux conditions, as exemplified in analogous syntheses .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S2/c1-2-7-21-16(23)15-13(6-8-24-15)20-17(21)25-10-14(22)19-12-5-3-4-11(18)9-12/h3-6,8-9H,2,7,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFATPMQCPRXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Structural Overview

The compound features a thieno[3,2-d]pyrimidine core linked to a chlorophenyl group and an acetamide moiety. The presence of the sulfur atom in the thieno-pyrimidine structure may contribute to its biological activity through various biochemical pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidines have shown cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that modifications in the substituents on the pyrimidine ring can enhance the selectivity and potency against cancer cells.

Table 1: Cytotoxicity of Thieno[3,2-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)12.5
Compound BHeLa (Cervical Cancer)15.0
N-(3-chlorophenyl)-2-(...)A549 (Lung Cancer)TBD

Enzyme Inhibition

The compound has been studied for its inhibitory effects on several enzymes relevant to disease states. For example, docking studies suggest that it may inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are implicated in inflammatory processes and cancer progression.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
COX-2CompetitiveTBD
LOX-5Non-competitiveTBD

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities and interactions of N-(3-chlorophenyl)-2-(...) with target proteins. These studies reveal that the compound forms hydrogen bonds with key amino acid residues in active sites, suggesting a mechanism by which it exerts its biological effects.

Case Studies

  • Case Study on Anticancer Effects
    A study involving a series of thieno[3,2-d]pyrimidine derivatives demonstrated that modifications at the 4-position significantly enhanced cytotoxicity against MCF-7 cells. The presence of electron-withdrawing groups like chlorine increased the lipophilicity and cellular uptake.
  • Case Study on Anti-inflammatory Activity
    Another research effort highlighted the anti-inflammatory potential of related compounds through inhibition of COX enzymes. The study noted that compounds with a chlorophenyl substituent exhibited stronger activity compared to their non-substituted counterparts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Chlorophenyl vs. 4-Chlorophenyl Derivatives

A critical comparison involves positional isomers differing in the chlorine substituent’s location on the phenyl ring. highlights two compounds:

  • N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
  • N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

Key differences include:

  • Crystal Packing : The 3-chloro derivative forms N–H···O and N–H···S hydrogen bonds, creating a three-dimensional network, while the 4-chloro isomer exhibits weaker intermolecular interactions, leading to a less dense lattice .
  • Solubility : The 3-chloro analog’s hydrogen-bonding network reduces solubility in polar solvents compared to the 4-chloro variant.
  • Bioactivity : Positional isomerism often impacts receptor binding; the 3-chloro group may enhance steric hindrance, altering affinity for target enzymes .

Substituent Effects: Mono- vs. Di-Chlorophenyl Groups

describes 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide , a dichloro-substituted analog. Comparisons include:

Property 3-Chlorophenyl Derivative (Target) 2,3-Dichlorophenyl Derivative
Melting Point Not reported 230°C
Molecular Weight ~408 g/mol (estimated) 344.21 g/mol
Bioactivity Hypothesized kinase inhibition Antimicrobial activity reported
Synthetic Yield Not reported 80%

The dichloro derivative’s higher lipophilicity (due to two Cl groups) may enhance membrane permeability but reduce aqueous solubility.

Thienopyrimidine vs. Pyrimidine Core Modifications

synthesizes N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, which replaces the thienopyrimidine core with a pyrimidine-styryl hybrid. Differences include:

  • Electronic Effects: The styryl group introduces extended conjugation, shifting UV-Vis absorption maxima compared to the thienopyrimidine core .
  • Reactivity: The thienopyrimidine scaffold’s sulfur atom enhances nucleophilic substitution reactivity relative to pyrimidine derivatives.

Spectroscopic and Analytical Data

  • IR Spectroscopy : Thioacetamide C=O stretches appear near 1660–1670 cm⁻¹, while C≡N (if present) absorbs at ~2210 cm⁻¹ .
  • NMR : The 3-chlorophenyl group’s protons resonate downfield (δ ~7.2–7.9 ppm) due to electron-withdrawing effects .

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